(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound that features a pyridine ring attached to an oxadiazole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with amine groups.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine
- (5-(Pyridin-4-ylmethyl)-1,2,4-thiadiazol-3-yl)methanamine
Uniqueness
(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[5-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C9H10N4O/c10-6-8-12-9(14-13-8)5-7-1-3-11-4-2-7/h1-4H,5-6,10H2 |
InChI Key |
IROIZPNETIJCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=NC(=NO2)CN |
Origin of Product |
United States |
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